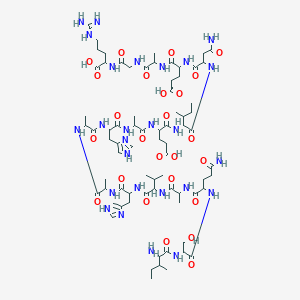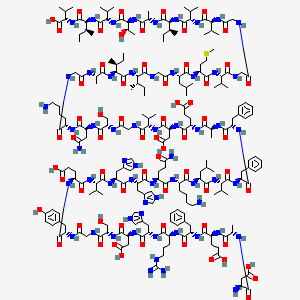
Z-D-Leu-Osu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Leu-Osu, also known as N-alpha-Benzyloxycarbonyl-D-leucine succinimidyl ester, is a chemical compound with the molecular formula C18H22N2O6 and a molecular weight of 362.38 g/mol . It is commonly used in peptide synthesis due to its ability to form stable amide bonds.
Mechanism of Action
Target of Action
The primary target of Z-D-Leu-Osu is chymotrypsin , a digestive enzyme . The compound forms an enzyme-substrate complex with chymotrypsin, leading to a covalently linked intermediate .
Mode of Action
This compound interacts with its target by forming a covalently linked intermediate with chymotrypsin . This intermediate is formed with the loss of the carbamoylmethyl ester . If this intermediate is attacked by water, hydrolysis occurs, resulting in Z-d-Leu-OH .
Biochemical Pathways
The interaction of this compound with chymotrypsin affects the proteolytic pathway . The formation of the covalently linked intermediate and its subsequent hydrolysis are key steps in this pathway .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are generally stable .
Result of Action
The result of this compound’s action is the hydrolysis of the enzyme-substrate complex , leading to the formation of Z-d-Leu-OH . This can affect the activity of chymotrypsin and potentially influence digestive processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water is necessary for the hydrolysis of the enzyme-substrate complex . Additionally, the pH and temperature of the environment can affect the stability and reactivity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-D-Leu-Osu is typically synthesized through the reaction of N-alpha-Benzyloxycarbonyl-D-leucine (Z-D-Leu) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Z-D-Leu-Osu primarily undergoes substitution reactions, where the succinimidyl ester group is replaced by an amine group to form an amide bond . This reaction is commonly used in peptide coupling.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), and various amines. The reactions are typically carried out in organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Major Products: The major products formed from the reactions involving this compound are peptides with stable amide bonds. The succinimidyl ester group is replaced by an amine group from the peptide chain .
Scientific Research Applications
Z-D-Leu-Osu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in peptide synthesis for the preparation of various peptides and proteins . In biology, it is used to study enzyme-substrate interactions and protein-protein interactions . In medicine, it is used in the development of peptide-based drugs and therapeutic agents . In the industry, it is used in the production of synthetic peptides for research and development purposes .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to Z-D-Leu-Osu include:
- Z-L-Leu-Osu
- Boc-D-Leu-Osu
- Fmoc-D-Leu-Osu
Uniqueness: this compound is unique due to its specific use in the synthesis of peptides containing D-leucine. This makes it particularly valuable in the study of D-amino acid-containing peptides and proteins, which have unique structural and functional properties compared to their L-amino acid counterparts .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZUOMRURVTBMO-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679832 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65581-25-1 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI)](/img/structure/B612823.png)
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B612826.png)


